Cyclopropane, (3-methyl-1,2-butadienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropane, (3-methyl-1,2-butadienyl)-, also known by its IUPAC name (3-methylbuta-1,2-dien-1-yl)cyclopropane, is an organic compound with the molecular formula C8H12 . This compound features a cyclopropane ring substituted with a 3-methyl-1,2-butadienyl group, making it a unique structure with interesting chemical properties.
Preparation Methods
The synthesis of cyclopropane derivatives typically involves the reaction of carbenes with alkenes. One common method is the Simmons-Smith reaction, where a carbene is generated in situ and reacts with an alkene to form the cyclopropane ring . For industrial production, the process may involve the use of diazomethane or other carbene precursors to achieve the desired cyclopropane structure .
Chemical Reactions Analysis
Cyclopropane, (3-methyl-1,2-butadienyl)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound to its corresponding alkane.
Scientific Research Applications
Cyclopropane, (3-methyl-1,2-butadienyl)-, has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropane, (3-methyl-1,2-butadienyl)-, involves its interaction with various molecular targets. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in a variety of chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable intermediates that facilitate further transformations .
Comparison with Similar Compounds
Cyclopropane, (3-methyl-1,2-butadienyl)-, can be compared with other cyclopropane derivatives such as:
Cyclopropane, 1,1-dimethyl-2-(3-methyl-1,3-butadienyl)-: This compound has additional methyl groups, which can influence its reactivity and stability.
Cyclopropane, 1,1-dimethyl-2-(2-methyl-1-propenyl)-: The presence of different substituents on the cyclopropane ring can lead to variations in chemical behavior and applications.
Cyclopropane, (3-methyl-1,2-butadienyl)-, stands out due to its unique substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
60166-72-5 |
---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
InChI |
InChI=1S/C8H12/c1-7(2)3-4-8-5-6-8/h4,8H,5-6H2,1-2H3 |
InChI Key |
GREHIJIDVDLPBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CC1CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.